

An In-depth Technical Guide to the Physical Properties of (R)-3-hydroxytetrahydropyran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Tetrahydro-2H-pyran-3-OL

Cat. No.: B028581

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

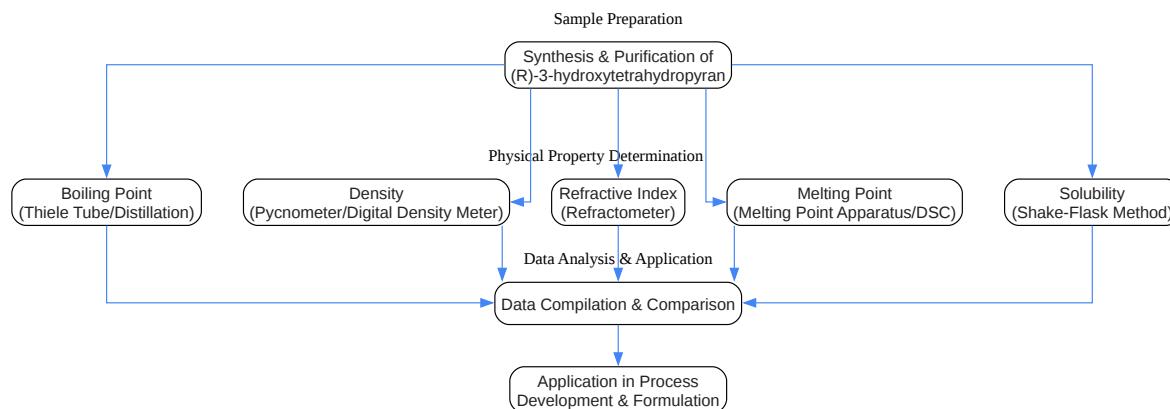
(R)-3-hydroxytetrahydropyran is a chiral heterocyclic compound of significant interest in the pharmaceutical and chemical synthesis sectors. Its stereospecific configuration and the presence of a hydroxyl group make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a comprehensive overview of the key physical characteristics of (R)-3-hydroxytetrahydropyran, details the experimental methodologies for their determination, and discusses the implications of these properties in a laboratory and manufacturing context.

Molecular Structure and Chirality

The foundational physical properties of a molecule are intrinsically linked to its structure. (R)-3-hydroxytetrahydropyran possesses a six-membered tetrahydropyran ring with a hydroxyl group at the third position. The "(R)" designation specifies the stereochemistry at the chiral center (C3), which dictates its interaction with other chiral molecules and polarized light.

Caption: 2D representation of (R)-3-hydroxytetrahydropyran.

While enantiomers share identical achiral physical properties such as boiling point, melting point, and density, they exhibit distinct optical activity.[\[1\]](#)[\[2\]](#)[\[3\]](#) The interaction with plane-polarized light and other chiral entities is a defining characteristic of enantiomers and is crucial in chiral separations and stereospecific synthesis.


Core Physical Properties

The following table summarizes the key physical properties of 3-hydroxytetrahydropyran. It is important to note that much of the available data pertains to the racemic mixture. For properties like boiling point, density, and refractive index, the values for the (R)-enantiomer are expected to be identical to the racemate under achiral conditions.[\[1\]](#)[\[3\]](#)

Property	Value	Conditions
Molecular Formula	C5H10O2	
Molecular Weight	102.13 g/mol [4]	
Boiling Point	189.4 ± 8.0 °C [4]	760 mmHg
88 °C [5]	18 Torr	
Density	1.1 ± 0.1 g/cm³ [4]	
Refractive Index	1.457 [5]	
Melting Point	Not Available [4]	
Solubility	Partially miscible with water	

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research and process development. The following sections outline the standard experimental protocols for measuring the key physical parameters of a liquid compound like (R)-3-hydroxytetrahydropyran.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination and application of physical properties.

Boiling Point Determination

The boiling point is a critical parameter for distillation-based purification and for defining safe handling temperatures.

Methodology: Thiele Tube Method[6]

This micro-method is suitable for small sample volumes.

- Sample Preparation: A small amount of (R)-3-hydroxytetrahydropyran is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

- Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
- Heating: The side arm of the Thiele tube is gently heated.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is discontinued when a steady stream is observed.
- Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Causality: At the boiling point, the vapor pressure of the liquid equals the external pressure. The continuous stream of bubbles indicates that the vapor pressure has slightly exceeded the atmospheric pressure. As the liquid cools slightly, the point at which the liquid is drawn back into the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.

Density Measurement

Density is essential for mass-to-volume conversions and for fluid dynamics calculations in process scale-up.

Methodology: Digital Density Meter[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Based on the oscillating U-tube principle, this method offers high precision.

- Calibration: The instrument is calibrated with dry air and deionized water at a specified temperature.
- Sample Introduction: A small volume of (R)-3-hydroxytetrahydropyran is injected into the oscillating U-tube, ensuring no air bubbles are present.
- Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density. The measurement is temperature-controlled.

Causality: The frequency of oscillation of the U-tube is directly related to the mass of the substance it contains. With a fixed volume, the mass is a direct measure of the density.

Refractive Index Measurement

The refractive index is a characteristic property useful for identification and for assessing the purity of a sample.

Methodology: Abbe Refractometer[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Cleaning and Calibration: The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and a soft tissue. The instrument is calibrated using a standard of known refractive index.
- Sample Application: A few drops of (R)-3-hydroxytetrahydropyran are placed on the lower prism.
- Measurement: The prisms are closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
- Reading: The refractive index is read from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. This is a fundamental property of the substance related to the speed of light within it.

Melting Point Determination

For compounds that are solid at or near room temperature, the melting point is a key indicator of purity. Since (R)-3-hydroxytetrahydropyran is a liquid at room temperature, this would be relevant for determining its freezing point.

Methodology: Melting Point Apparatus[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Sample Preparation: The liquid sample is cooled until it solidifies. A small amount of the solid is placed in a capillary tube.
- Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated at a slow, controlled rate.

- Observation and Measurement: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This provides the melting point range.

Causality: A pure crystalline solid typically has a sharp melting point range (0.5-1°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Solubility Determination

Solubility data is crucial for reaction solvent selection, extraction, crystallization, and formulation.

Methodology: Shake-Flask Method[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Sample Preparation: An excess amount of (R)-3-hydroxytetrahydropyran is added to a known volume of the solvent (e.g., water) in a sealed flask.
- Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
- Analysis: A sample of the clear, saturated solution is carefully removed and its concentration is determined using a suitable analytical technique (e.g., chromatography, spectroscopy).

Causality: This method determines the thermodynamic equilibrium solubility, which is the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature and pressure to form a stable solution.

Conclusion

The physical properties of (R)-3-hydroxytetrahydropyran are fundamental to its application in scientific research and drug development. While data for the specific enantiomer is not always readily available, the properties of the racemic mixture provide a strong foundation for its handling and use. The standardized experimental protocols detailed in this guide serve as a robust framework for the in-house determination and verification of these critical parameters,

ensuring data integrity and facilitating the successful translation of laboratory-scale research to larger-scale production and formulation.

References

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2019.
- Ayalytical Instruments. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid.
- ASTM International. D4052-18a - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. 2018.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 2014.
- Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 2021.
- Quora. How come the chirality affects the molecule drastically when the structure remains mostly the same? 2019.
- National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. 2012.
- Reagecon. Density Measurement and Density Standards.
- Wikipedia. Chirality (chemistry).
- St. Clair's. MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID.
- University of Calgary. Melting point determination.
- Chemistry LibreTexts. Fundamentals of Chirality. 2023.
- AIP Publishing. Simple method to measure the refractive index of liquid with graduated cylinder and beaker. 2017.
- Royal Society of Chemistry. Consequences of chirality on the response of materials. 2022.
- Mettler Toledo. Refractive Index: All You Need to Know.
- Federal Aviation Administration. Powerplants 8 - Exhibit No. 8H - ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by.
- YouTube. How To Measure A Refractive Index. 2020.
- Rudolph Research Analytical. Refractometry - Measuring Refractive Index.
- BYJU'S. Determination Of Melting Point Of An Organic Compound.
- ITMO.NEWS. Chirality: The Property That Changes It All. 2016.
- Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide.
- University of Missouri-St. Louis. Experiment 1 - Melting Points.
- Chemsr.com. 3-hydroxytetrahydropyran Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
- Clarion University. Determination of Melting Point.

- BioOrganics. Tetrahydropyran-3-ol.
- YouTube. Boiling Point of an Organic Compound - MeitY OLabs. 2015.
- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022.
- Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. 2022.
- Scribd. Determination of Boiling Point.
- University of Calgary. BOILING POINT DETERMINATION.
- Wikipedia. 3-Hydroxytetrahydropyran.
- TradeIndia. (R)-(-)-3-Hydroxytetrahydrofuran at Best Price High Purity, Superior Quality.
- PubChem. (-)-3-Hydroxytetrahydrofuran.
- Cheméo. Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2).
- RefractiveIndex.INFO. Refractive index of C4H8O (Tetrahydrofuran, THF) - Li.
- BRANDTECH Scientific. Solvent Boiling Point Chart.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. quora.com [quora.com]
- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-hydroxytetrahydropyran Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsoc.com [chemsoc.com]
- 5. TETRAHYDRO-2H-PYRAN-3-OL | 19752-84-2 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 9. store.astm.org [store.astm.org]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
- 11. data.ntsb.gov [data.ntsb.gov]

- 12. mt.com [mt.com]
- 13. m.youtube.com [m.youtube.com]
- 14. rudolphresearch.com [rudolphresearch.com]
- 15. byjus.com [byjus.com]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. pennwest.edu [pennwest.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. enamine.net [enamine.net]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of (R)-3-hydroxytetrahydropyran]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028581#physical-properties-of-r-3-hydroxytetrahydropyran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com